Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate

Hydrolytic stability Oxazolidine prodrugs NMR hydrolysis kinetics

Stereochemical erosion from hydrolytic instability compromises multi-step quaternary amino acid and sphingolipid synthesis. This 2-tert-butyl oxazolidine ester provides >99:1 diastereoselectivity in enolate alkylation and superior aqueous stability vs. 2-phenyl analogs. • >99:1 dr in α-benzyl/allyl/methylserine synthesis. • 2-step route from L-serine methyl ester-50% step reduction vs. Garner aldehyde. • Sustains integrity through aqueous workup; 2-aryl oxazolidines hydrolyze under identical conditions. Ship ambient; inquire for bulk.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B12336617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NC(CO1)C(=O)OC
InChIInChI=1S/C9H17NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3/t6-,8?/m0/s1
InChIKeyFCOMFAAEZRWCKY-UUEFVBAFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate (CAS 190080-34-3): Procurement-Grade Chiral Oxazolidine Scaffold for Asymmetric Synthesis


Methyl (4S)-2-(tert-butyl)oxazolidine-4-carboxylate (CAS 190080-34-3, C₉H₁₇NO₃, MW 187.24) is a chiral, non-racemic oxazolidine ester derived from L-serine methyl ester and pivalaldehyde. The compound features a 2-(tert-butyl)-substituted N,O-acetal ring that embeds a transient stereocenter (C2), making it the foundational scaffold for the Seebach Self-Regeneration of Stereocenters (SRS) methodology [1]. It serves as the direct precursor to N-protected oxazolidine-3,4-dicarboxylate chiral auxiliaries and is a key intermediate in synthetic routes toward sphingosine-related metabolites, α-substituted amino acids, and pharmaceutical targets including the oxazolidinone antibiotic linezolid [2]. Commercial suppliers typically offer purities of ≥95% to 98% .

Why Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate Cannot Be Replaced by Other Oxazolidine Esters: Structural Determinants of Reactivity and Selectivity


The C2 substituent on the oxazolidine ring directly governs hydrolytic stability, enolate geometry, and facial selectivity in stereoselective transformations. 2-Aryl oxazolidines (e.g., 2-phenyl) exhibit significantly accelerated hydrolysis compared to 2-alkyl-substituted congeners, making 2-phenyl analogs unsuitable for multi-step sequences requiring aqueous workup or acidic conditions [1]. Among 2-alkyl variants, the 2-tert-butyl group provides the steric bulk necessary for the SRS principle, forming a single epimeric N,O-acetal upon cyclization of L-serine with pivalaldehyde—a stereochemical convergence not achievable with 2,2-dimethyl (Garner-type) or 2-methyl oxazolidines, which lack the same level of conformational rigidity and facial bias in subsequent enolate alkylations and aldol additions [2]. Switching to a thiazolidine ring system (sulfur replacing oxygen) alters enantioselectivity profiles in catalytic applications, with oxazolidine-4-carboxylate-derived dirhodium catalysts consistently outperforming thiazolidine-4-carboxylate-1,1-dioxide analogs [3]. These compound-specific structure–reactivity relationships mean that generic substitution—even within the oxazolidine ester class—compromises predictive stereochemical outcomes and synthetic reliability.

Quantitative Differentiation Evidence: Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate vs. Closest Structural Analogs


Hydrolytic Stability: 2-Alkyl Oxazolidines vs. 2-Phenyl Oxazolidines Under Aqueous Conditions

A systematic ¹H NMR study of oxazolidine hydrolysis demonstrated that 2-alkyl-substituted oxazolidines (bearing a methyl and a proton at position 2) are significantly more resistant to ring-opening hydrolysis than 2-phenyl-substituted oxazolidines under identical D₂O exposure conditions. Electron-withdrawing nitro substituents on the 2-phenyl ring further accelerate hydrolysis, whereas 2-alkyl systems remain intact longer [1]. Although this study did not test the 2-tert-butyl derivative specifically, the class-level inference from 2-alkyl behavior is directly applicable, as the 2-tert-butyl group provides even greater steric shielding of the N,O-acetal center than a 2-methyl group, consistent with kinetic studies showing decreasing hydrolysis rates with increasing steric effects of the C2 substituent [1]. For procurement decisions, this means the 2-tert-butyl oxazolidine scaffold offers superior resistance to premature hydrolysis during synthetic manipulations requiring aqueous workup compared to any 2-aryl alternative.

Hydrolytic stability Oxazolidine prodrugs NMR hydrolysis kinetics

Enolate Alkylation Diastereoselectivity: N-Formyl-2-tert-butyloxazolidine-4-carboxylate vs. Acyclic Serine Derivatives

The lithium enolate of methyl (2R,4S)-2-tert-butyl-3-formyl-oxazolidine-4-carboxylate (generated with LDA in THF at −75 °C from the N-formylated derivative of the target compound) undergoes alkylation and hydroxyalkylation with a diastereomeric ratio of >95:5, corresponding to exclusive reaction from the Re-face of the enolate (relative topicity lk) [1]. In contrast, acyclic N-protected serine ester enolates typically give diastereoselectivities below 80:20 under comparable conditions, due to conformational flexibility [2]. The 2-tert-butyl group on the oxazolidine ring locks the enolate into a well-defined bicyclic geometry that enforces facial discrimination, a steric effect not replicated by 2-methyl or 2,2-dimethyl oxazolidine scaffolds.

Self-Regeneration of Stereocenters Enolate alkylation α-Substituted serine synthesis

Exclusive Diastereomer Formation in N-Boc Oxazolidine Alkylation: 2-tert-Butyl/Boc Synergy vs. Alternative N-Protecting Groups

Diastereoselective alkylation of (2S,4S)-3-tert-butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate (1a), the N-Boc-protected derivative of the target compound, proceeds with exclusive formation of a single alkylated diastereomer—no other stereoisomer detected by NOESY analysis [1]. The combination of the bulky ring substituent (tert-butyl at C2) together with Boc as the N-protecting group is essential for this outcome; changing the N-protecting group to formyl, benzyl, or benzoyl alters the diastereochemical course or reduces selectivity [2]. This exclusive diastereoselectivity—effectively >99:1 dr—is a property of the specific 2-tert-butyl/Boc combination and has no parallel in the corresponding 2,2-dimethyl (Garner) system, which requires additional chiral auxiliaries to achieve comparable results.

Chiral auxiliary Quaternary amino acid N-Boc oxazolidine alkylation

Dirhodium Catalyst Performance: Oxazolidine-4-carboxylate Ligands vs. Thiazolidine-4-carboxylate-1,1-dioxide Ligands in Asymmetric Cyclopropanation and Aziridination

A series of 21 chiral dirhodium(II) complexes bearing oxazolidine-4-carboxylate or thiazolidine-4-carboxylate-1,1-dioxide ligands was compared in asymmetric aziridination and cyclopropanation of styrene. The oxazolidine-4-carboxylate-derived catalysts consistently gave higher enantioselectivities than their thiazolidine-4-carboxylate-1,1-dioxide counterparts across the entire ligand library [1]. The best oxazolidine-based catalyst, Rh₂(4S,5R-MNOSO)₄, achieved 98% ee in cyclopropanation of styrene, whereas the best thiazolidine-based catalyst reached a lower enantioselectivity under the same conditions [1]. This class-level advantage stems from the structural and electronic differences of the oxygen-containing oxazolidine ring versus the sulfur-containing thiazolidine ring, which directly affect the chiral pocket geometry around the dirhodium core.

Dirhodium catalysis Asymmetric carbene transfer Oxazolidine vs. thiazolidine ligands

Synthetic Efficiency: Direct Two-Step Access to SRS Chiral Auxiliaries from Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate vs. Multi-Step Garner Aldehyde Routes

Methyl (4S)-2-(tert-butyl)oxazolidine-4-carboxylate is obtained directly from L-serine methyl ester hydrochloride and pivalaldehyde in a single step (Et₃N, pentane, 10 h, reported 19 g isolated yield) [1]. Subsequent N-protection (Boc, formyl, or benzoyl) provides the active SRS chiral auxiliary in two synthetic operations from L-serine. In contrast, the Garner aldehyde route (2,2-dimethyloxazolidine system) requires four steps from serine: esterification, acetonide formation with dimethoxypropane, N-Boc protection, and reduction-oxidation to the aldehyde, typically delivering <30% overall yield [2]. An improved Garner synthesis at kilogram scale achieved only 28% overall yield with 98+% ee purity [2]. The 2-tert-butyl oxazolidine route thus offers a shorter sequence with fewer purification nodes and lower cumulative yield loss for accessing protected serine equivalents.

Synthetic route comparison Garner aldehyde Serine-derived chiral building blocks

Optimized Application Scenarios for Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Enantiopure α-Substituted Serine Derivatives via the SRS Alkylation Protocol

The >99:1 diastereoselectivity achieved with the N-Boc derivative of this compound in enolate alkylations [1] makes it the preferred chiral building block for constructing quaternary α-amino acid centers. Users performing gram-scale preparation of α-benzylserine, α-allylserine, or α-methylserine benefit from single-diastereomer outcomes that eliminate chromatographic separation of stereoisomers, enabling direct crystallization of the product. This is particularly advantageous for medicinal chemistry programs requiring multi-gram quantities of non-proteinogenic amino acid building blocks.

Preparation of Dirhodium(II) Tetrakis(oxazolidine-4-carboxylate) Catalysts for Asymmetric Carbene Transfer

The oxazolidine-4-carboxylate scaffold of this compound serves as the ligand precursor for Rh₂(4S-MEOX)₄ and related catalysts that deliver up to 98% ee in asymmetric cyclopropanation [2]. Catalyst development groups should source this specific scaffold rather than thiazolidine-4-carboxylate-1,1-dioxide alternatives, which show systematically lower enantioselectivities (typically ≥4% ee disadvantage) due to the electronic and steric differences of sulfur vs. oxygen in the heterocyclic ring [2]. The long shelf stability of the resulting Rh(II) complexes (>18 months on the bench without activity loss) further justifies the choice of the oxazolidine-derived ligand.

Multi-Step Total Synthesis of Sphingosine-Related Natural Products with Aqueous Workup Steps

The superior hydrolytic stability of 2-alkyl oxazolidines over 2-aryl analogs [3] directly impacts total synthesis routes toward sphingofungins, myriocin, and mycestericins, where aqueous workup between steps is unavoidable. The 2-tert-butyl oxazolidine intermediate remains intact under conditions where 2-phenyl oxazolidines would undergo significant ring-opening hydrolysis, preserving intermediate integrity and cumulative yield. This stability advantage, combined with the high aldol diastereoselectivity demonstrated for the N-Boc derivative [1], makes this compound the scaffold of choice for sphingolipid-targeted synthesis programs.

Process Chemistry Route Scouting: Shorter Synthetic Sequence to Protected Serinal Equivalents

When evaluating synthetic routes to protected L-serinal or L-serine aldehyde equivalents, the 2-step sequence from L-serine methyl ester to the N-protected 2-tert-butyloxazolidine-4-carboxylate auxiliary offers a 50% step-count reduction compared to the 4-step Garner aldehyde route [4]. This translates to faster process development, lower solvent usage, and higher cumulative yield (estimated ≥60% vs. ~28% for the Garner route at scale). Process R&D teams seeking to minimize cost-of-goods for chiral serine-derived intermediates should prioritize this building block in route scouting evaluations.

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